molecular formula C16H15ClFNO2 B14959458 2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B14959458
M. Wt: 307.74 g/mol
InChI Key: YFUGSMZGOMMVTK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-phenyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C16H15ClFNO2

Molecular Weight

307.74 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H15ClFNO2/c1-2-21-15-9-4-3-8-14(15)19-16(20)10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

YFUGSMZGOMMVTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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